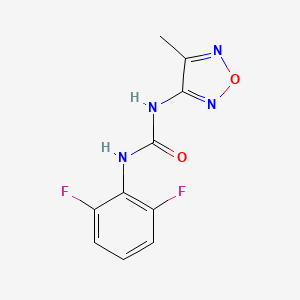![molecular formula C21H22N6O2 B12246432 1-benzyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B12246432.png)
1-benzyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyl group, a methyl group, and a pyridazine ring, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-benzyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyridazine ring: This step typically involves the use of pyridazine derivatives and suitable coupling agents.
Attachment of the benzyl and methyl groups: These groups can be introduced through alkylation reactions using benzyl halides and methylating agents.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-benzyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-benzyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-benzyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-benzyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
1-benzyl-3-methylimidazolium chloride: This compound features a similar benzyl group but has an imidazolium ring instead of a pyridazine ring.
N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine: This compound shares the pyridazine ring but has a piperidine ring instead of an azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique properties and applications.
Properties
Molecular Formula |
C21H22N6O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-benzyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H22N6O2/c1-15-8-10-19(23-22-15)26-13-17(14-26)25(2)21(29)18-9-11-20(28)27(24-18)12-16-6-4-3-5-7-16/h3-11,17H,12-14H2,1-2H3 |
InChI Key |
OEGBPMWOOSJRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=NN(C(=O)C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12246354.png)
![1-[1-(furan-2-yl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12246359.png)
![2-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile](/img/structure/B12246367.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12246371.png)
![3-(4-Ethoxyphenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12246377.png)
![1-(4-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12246380.png)
![2-{1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B12246389.png)
![3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole](/img/structure/B12246391.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12246400.png)
![1-(3-Methylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12246408.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide](/img/structure/B12246410.png)
![2-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12246412.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile](/img/structure/B12246425.png)
